N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and antifungal agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the methoxy and dimethylphenoxy groups.
2-Aminobenzothiazole: A simpler derivative with an amino group at the 2-position.
Benzothiazole-2-thiol: Contains a thiol group at the 2-position.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and dimethylphenoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H22N2O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O3S/c1-15-8-10-20(16(2)12-15)29-14-23(27)25-19-13-17(9-11-21(19)28-3)24-26-18-6-4-5-7-22(18)30-24/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
ICLWHIVVBVBPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)C |
Origin of Product |
United States |
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